
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide can prevent the growth of cancer cells and reduce the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, which can prevent the growth and spread of tumors. Additionally, it can reduce inflammation and oxidative stress, which are both factors that contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide in lab experiments is that it has been extensively studied and optimized for synthesis. This means that it can be easily obtained in high yields and used in a variety of experiments. However, one limitation is that it may have off-target effects, meaning that it could affect other enzymes or pathways that are not related to its desired therapeutic effects.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide. One area of research could focus on optimizing its therapeutic potential for specific types of cancer or neurodegenerative diseases. Additionally, researchers could investigate its potential use in combination with other drugs or therapies to enhance its efficacy. Finally, future studies could explore the safety and toxicity of 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4-tert-butyl-2-bromoacetylthiazole in the presence of a base. The reaction yields the desired compound, which is purified using column chromatography. This method has been optimized to produce high yields of pure 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide.
Propiedades
IUPAC Name |
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHZFBLBHHUCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

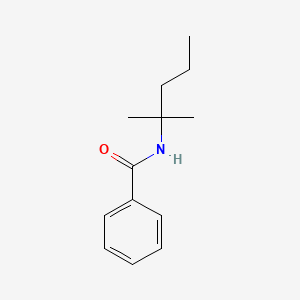
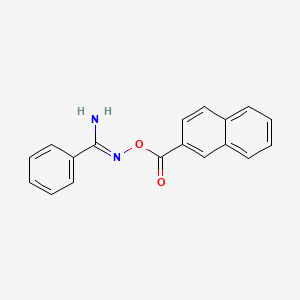
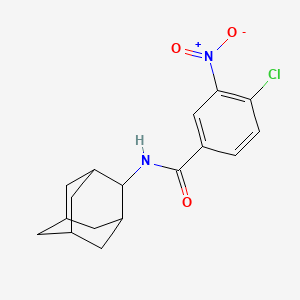
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

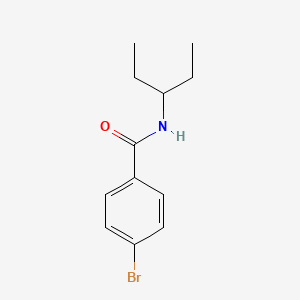
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
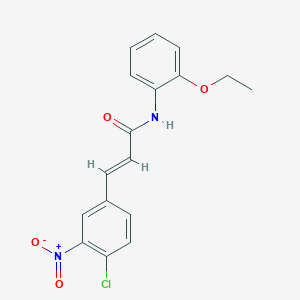
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)